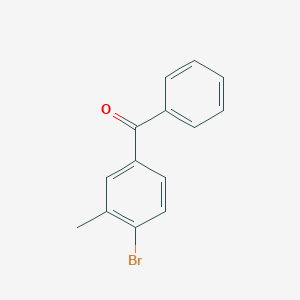
(4-Bromo-3-methylphenyl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methylphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H9BrO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (4-Bromo-3-methylphenyl)acetic acid and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-3-methylphenyl)(phenyl)methanone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality (4-Bromo-3-methylphenyl)(phenyl)methanone.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can be substituted with other electrophiles.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of (4-Bromo-3-methylphenyl)(phenyl)methanone.
Reduction: (4-Bromo-3-methylphenyl)(phenyl)methanol.
Oxidation: (4-Bromo-3-methylphenyl)(phenyl)carboxylic acid.
Scientific Research Applications
(4-Bromo-3-methylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)(phenyl)methanone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity. These interactions can affect cellular pathways and processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound without the bromine and methyl substitutions.
(4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the methyl group.
(3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the bromine atom.
Uniqueness
(4-Bromo-3-methylphenyl)(phenyl)methanone is unique due to the presence of both bromine and methyl substitutions on the aromatic ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11BrO |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
(4-bromo-3-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11BrO/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
MEUBMEXQRMYZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
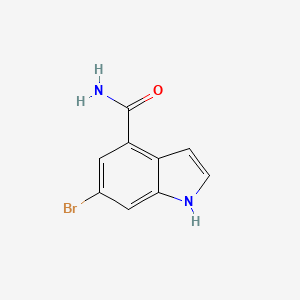
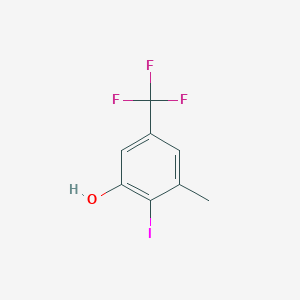
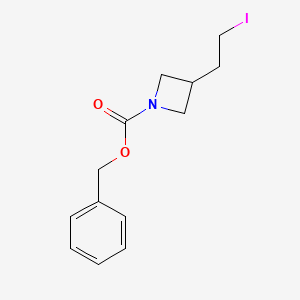
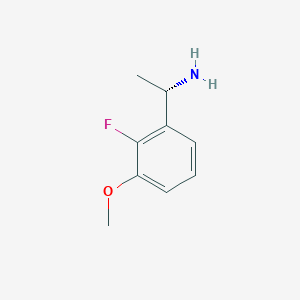
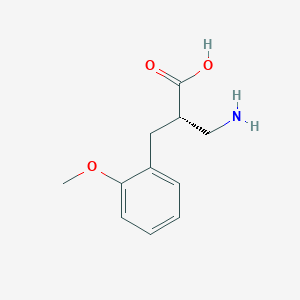
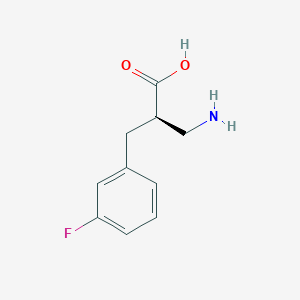
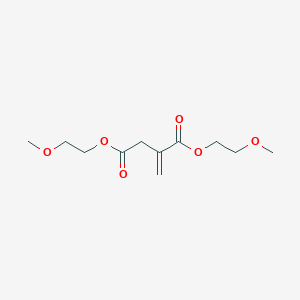

![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

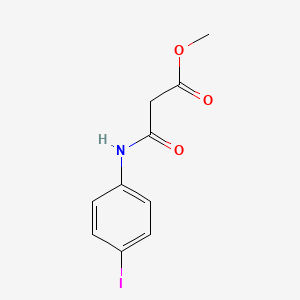
![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)
